molecular formula C23H23N5O B4859846 7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4859846
M. Wt: 385.5 g/mol
InChI Key: ATFNTXIDZXJUEW-UHFFFAOYSA-N
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Description

7-Phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure fused with a phenyl group at position 7 and a piperazine ring substituted with a pyridinyl moiety at position 2. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and receptor modulation.

Properties

IUPAC Name

7-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c29-21-15-18(17-6-2-1-3-7-17)14-20-19(21)16-25-23(26-20)28-12-10-27(11-13-28)22-8-4-5-9-24-22/h1-9,16,18H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFNTXIDZXJUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Pyridine Moiety: The pyridine group is often introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Final Assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions, often involving heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 2

The 2-position of the quinazolinone core is highly reactive toward nucleophilic substitution. Piperazine derivatives are introduced via:

  • Displacement of chlorine in 4-chloroquinazoline with 4-(pyridin-2-yl)piperazine under reflux in 1,4-dioxane, using N,N-diisopropylethylamine (iPr₂NEt) as a base .

  • Key Conditions :

    • Solvent: 1,4-Dioxane

    • Temperature: Reflux (~100°C)

    • Yield: ~60–75% (estimated for analogous reactions) .

Functionalization of the Piperazine Moiety

The piperazine ring can undergo further modifications:

  • Alkylation : Reacting with alkyl halides to introduce substituents on the nitrogen atoms.

  • Acylation : Treatment with acyl chlorides or anhydrides forms amide derivatives, enhancing solubility or target specificity .

Example Reaction :

Piperazine+2-BromopyridineBase4-(Pyridin-2-yl)piperazine\text{Piperazine} + \text{2-Bromopyridine} \xrightarrow{\text{Base}} \text{4-(Pyridin-2-yl)piperazine}

Oxidation and Reduction Reactions

  • Oxidation : The dihydroquinazolin-5(6H)-one moiety can be oxidized to a fully aromatic quinazolinone using agents like potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) .

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces ketone groups in the presence of other functional groups .

Comparative Reactivity with Analogues

The table below contrasts the reactivity of this compound with structurally related derivatives:

Compound Core Structure Key Reactivity Reference
Target CompoundQuinazolinone + piperazineNucleophilic substitution at C2; piperazine functionalization
PD173955Pyrido[2,3-d]pyrimidineElectrophilic aromatic substitution at C4
TAK733PyridopyrimidinoneMetal-catalyzed cross-coupling at C7

Stability and Degradation Pathways

  • Hydrolytic Stability : The quinazolinone core is stable under physiological pH but may degrade under strongly acidic/basic conditions.

  • Photodegradation : UV exposure can lead to ring-opening reactions, necessitating storage in opaque containers .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a common quinazolinone core with several analogs, differing primarily in substituents at positions 2 and 5. Key structural comparisons are summarized below:

Compound Name / ID R1 (Position 7) R2 (Piperazine Substituent) Molecular Weight Key Features
Target Compound Phenyl Pyridin-2-yl Not Provided Pyridine heterocycle enhances polarity
2-[4-(4-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-... 2-Hydroxyphenyl 4-Fluorophenyl Not Provided Hydroxyl group improves solubility
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-... 4-Chlorophenyl 2-Hydroxyethyl 400.9 Chloro substituent increases lipophilicity
7-(2,4-Dimethoxyphenyl)-2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]-... 2,4-Dimethoxyphenyl 3-Trifluoromethylphenyl Not Provided Methoxy and CF3 groups enhance electron-withdrawing effects
2-(4-Ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-... 2-Hydroxyphenyl Ethyl Not Provided Ethyl group reduces basicity of piperazine

Physicochemical and Functional Comparisons

  • Phenyl vs. Chlorophenyl/Substituted Phenyl Groups : The target compound’s phenyl group at position 7 (R1) is less polar compared to the 4-chlorophenyl () or 2-hydroxyphenyl () analogs. Chlorine and hydroxyl substituents may influence solubility and metabolic stability .
  • In contrast, the 2-hydroxyethyl group () may improve aqueous solubility, while the trifluoromethylphenyl group () could enhance hydrophobic interactions .
  • Methyl and Amino Modifications: describes a 2,4-diamino derivative with a furan substituent, which introduces hydrogen-bonding capacity but may reduce metabolic stability compared to the target compound’s unmodified quinazolinone core .

Biological Activity

7-Phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N4O\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}

This structure features a quinazolinone core, a phenyl group, and a piperazine derivative with a pyridine substituent, which are crucial for its biological activity.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit potent anticancer activities. For instance, studies have shown that derivatives of quinazolinones can inhibit tubulin polymerization, leading to antiproliferative effects in various cancer cell lines.

Key Findings:

  • In vitro Studies: The compound was tested against multiple tumor cell lines, displaying significant antiproliferative activity. The lead compound showed an IC50 value indicating effective inhibition of cell growth.
  • Mechanism of Action: The mechanism involves disruption of microtubule dynamics, crucial for cancer cell mitosis. This action is similar to that observed with established chemotherapeutics such as taxanes and vinca alkaloids .

Receptor Interactions

The compound's interaction with various receptors also contributes to its biological profile. Notably:

  • Serotonin Receptors: It has been noted for its affinity towards 5-HT receptors, which are implicated in mood regulation and various psychological disorders.
  • Dopamine Receptors: The compound exhibits selectivity towards D2 receptors, making it a candidate for further exploration in neuropharmacology .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural features in enhancing biological activity:

Structural FeatureEffect on Activity
Pyridine Substitution Enhances receptor binding affinity
Phenyl Group Increases lipophilicity and bioavailability
Piperazine Moiety Contributes to the overall pharmacokinetic profile

These modifications have been shown to significantly impact the potency and selectivity of the compound against targeted receptors .

Case Studies

  • Antitumor Efficacy: A study involving the administration of the compound in Balb/c mice models demonstrated significant tumor size reduction compared to controls. The results indicated that the compound effectively inhibited tumor growth through apoptosis induction in cancer cells .
  • Pharmacokinetics: In silico studies have suggested favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for this compound, indicating potential for clinical development .

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
Piperazine substitution2-Chloroquinazolinone + 4-(pyridin-2-yl)piperazine, DMF, 80°C, 12h41%
PurificationSilica gel chromatography (hexane:EtOAc = 3:1)95% purity

Advanced: How can researchers resolve low yields in piperazine-substituted quinazolinone syntheses?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
  • Protecting Groups : Temporarily block reactive sites (e.g., amino groups) to direct substitution .
  • Catalysis : Use Pd catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings in aryl piperazine attachments .

Q. Data Comparison :

MethodYield (Conventional)Yield (Optimized)Conditions
Thermal41%
Microwave72%

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., pyridinyl protons at δ 8.2–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry for exact mass validation (e.g., [M+H]⁺ calculated vs. observed) .
  • X-ray Crystallography : Use the CCP4 suite for resolving crystal structures and validating tautomeric forms .

Q. Example Spectral Data :

TechniqueKey Peaks/DataReference
¹H NMR (DMSO-d₆)δ 2.8–3.2 (piperazine CH₂), δ 7.5–8.5 (pyridinyl/phenyl)
HRMS[M+H]⁺: 431.53 (calc.), 431.53 (obs.)

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers at –20°C, away from light and moisture .

Q. Safety Data :

ParameterValueReference
Purity≥95%
Hazard ClassIrritant (Skin/Eye)

Advanced: How can researchers design bioactivity assays targeting dopamine D3 or kinase receptors?

Methodological Answer:

  • Dopamine D3 Receptor Binding :
    • Use radioligand displacement assays (³H-spiperone) with HEK293 cells expressing human D3 receptors .
    • Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism).
  • Kinase Inhibition (e.g., CDK4/6) :
    • Perform ATPase activity assays using purified kinases and measure inhibition via luminescence .

Q. Example Bioactivity Data :

TargetAssay TypeIC₅₀ (nM)Reference
D3 ReceptorRadioligand binding12.3 ± 1.2
CDK4ATPase inhibition8.7 ± 0.9

Advanced: How to address contradictions in NMR data for tautomeric forms?

Methodological Answer:
Tautomerism in quinazolinones can lead to ambiguous NMR peaks. Solutions include:

  • Variable Temperature NMR : Identify coalescence points for proton exchange .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict dominant tautomers .
  • X-ray Diffraction : Resolve tautomeric states definitively via crystallography .

Q. Case Study :

Tautomerδ ¹H (ppm)Dominance Condition
Enol Formδ 10.2 (OH)Polar solvents
Keto Formδ 8.9 (NH)Nonpolar solvents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

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